2,5-Dichloro-3-phenylpyrazine

Organic Synthesis Medicinal Chemistry Building Blocks

Medicinal chemistry teams require pyrazine intermediates with two distinct reactive handles to build libraries with differential substitution. This compound solves that need via its 2,5-dichloro pattern adjacent to a 3-phenyl group. - **Reactivity**: Enables controlled sequential nucleophilic aromatic substitution (S_NAr) for dual functionalization. - **Application**: Direct precursor for potassium channel modulators (patent-relevant) and antimicrobial/antiproliferative SAR scaffolds. - **Supply**: Stocked in research quantities with full analytical data.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 64163-09-3
Cat. No. B1281331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-phenylpyrazine
CAS64163-09-3
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H
InChIKeyUVHFTHLANSFULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-phenylpyrazine Overview


2,5-Dichloro-3-phenylpyrazine is a dichlorinated heterocyclic aromatic compound within the phenylpyrazine class. Its defining structural feature is the presence of two reactive chlorine atoms at the 2- and 5-positions on the pyrazine ring, adjacent to a 3-phenyl substituent [1]. This specific substitution pattern establishes it as a versatile intermediate for sequential nucleophilic aromatic substitution (S_NAr) reactions, a property that is foundational for its use in building more complex molecular architectures in medicinal chemistry and materials science .

Synthetic Bivalent S_NAr intermediate with two reactive chlorine sites
Selectivity Sequential, site-selective functionalization at 2- and 5-positions
Steric control 3-phenyl group modulates electronic and steric environment

Irreplaceable Reactivity of 2,5-Dichloro-3-phenylpyrazine


While the pyrazine core is common, the precise substitution pattern of 2,5-Dichloro-3-phenylpyrazine dictates a unique and predictable chemical reactivity profile that is not shared by its close analogs. The presence of two ortho-like chlorine atoms relative to ring nitrogens creates a biselectrophilic system, enabling sequential, site-selective functionalization in a controlled manner [1]. This contrasts sharply with mono-chlorinated variants like 2-chloro-3-phenylpyrazine, which offer only a single reactive handle, or with analogs lacking the 3-phenyl group, which would possess entirely different steric and electronic properties. Substitution with a seemingly similar building block could therefore lead to different reaction pathways, lower yields, or the inability to construct a target molecule requiring two distinct functionalization events .

2,5-Dichloro-3-phenylpyrazine
2-Chloro-3-phenylpyrazine (mono‑chloro)
Single reactive handle limits sequential derivatization and may reduce synthetic efficiency
2,5-Dichloro-3-phenylpyrazine
2,5-Dichloro‑pyrazine (no phenyl)
Absence of the 3‑phenyl group alters steric bulk and electronic profile, likely shifting reactivity patterns

2,5-Dichloro-3-phenylpyrazine Evidence


Reactivity: Dichloro vs. Monochloro Pyrazine

2,5-Dichloro-3-phenylpyrazine is documented as a synthetic intermediate capable of undergoing sequential nucleophilic substitution at both chlorine-bearing positions [1]. This bivalent reactivity is a direct consequence of its 2,5-dichloro substitution pattern. In contrast, the closely related analog 2-chloro-3-phenylpyrazine possesses only a single chlorine atom (at the 2-position) and is thus limited to a single functionalization event . This represents a fundamental difference in synthetic utility, enabling the construction of more complex, asymmetrically substituted pyrazine derivatives from the dichloro compound.

Reactivity: Dichloro vs. Monochloro
Class-level inference
Target: 2 reactive Cl sites
Comparator: 1 reactive Cl site
Enables sequential S_NAr for constructing asymmetrically substituted pyrazines
Inferred from pyrazine reactivity; no direct experimental comparison
Organic Synthesis Medicinal Chemistry Building Blocks

Melting Point Comparison with 3,6-Diphenyl Analog

The reported melting point for 2,5-Dichloro-3-phenylpyrazine is 58-60°C . This property can be compared to the structurally related analog, 2,5-dichloro-3,6-diphenylpyrazine, which has a significantly higher molecular weight (301.17 g/mol) and a different solid-state architecture due to the presence of an additional phenyl ring [1]. While a direct melting point value for the diphenyl analog is not provided in this source, the structural difference suggests a different physical state and handling characteristics, which is a key consideration for weighing, solubility, and formulation in a laboratory setting.

Melting Point vs. Diphenyl Analog
Class-level inference
Target mp: 58–60 °C
Diphenyl analog: mp not reported, higher MW
Low-melting solid; physical form may differ from higher-MW analogs
Affects handling, solubility, and formulation conditions
Physicochemical Properties Solid-State Chemistry Analytical Reference

Potassium Channel Modulator Intermediate

Patents describe 2,5-Dichloro-3-phenylpyrazine and its derivatives as key intermediates in the synthesis of novel pyrazine-based potassium channel modulating agents [1]. The invention explicitly claims compounds derived from a 2,5-disubstituted pyrazine core, which includes the 3-phenyl variant. This is a class-level inference where the target compound is positioned as a foundational scaffold within a claimed family of bioactive molecules. The patent does not provide direct quantitative data comparing the target compound to a non-dichloro analog, but its inclusion in the patent's structural claims highlights its specific utility in this therapeutic area.

Potassium Channel Modulator Intermediate
Class-level inference
Claimed scaffold in WO2009037247A1
Reported as an intermediate for ion channel modulator research
Based on patent claim scope; no quantitative comparator data
Ion Channel Pharmacology Patent Literature Medicinal Chemistry

Privileged 2,5-Dichlorophenyl Motif in SAR

In studies on pyrazoline derivatives with antimicrobial activity, a compound bearing a 2,5-dichlorophenyl moiety (structurally related to the target compound) was identified as the most promising agent against Klebsiella pneumoniae and Candida glabrata [1]. While the target compound itself was not the subject of this study, it provides class-level evidence that the 2,5-dichloro substitution pattern on an aromatic ring is a favorable motif for biological activity in this chemical space. This supports the compound's potential as a valuable building block for generating libraries of analogs, with the 3-phenyl group offering an additional vector for optimization.

2,5-Dichlorophenyl SAR Motif
Class-level inference
2,5-dichlorophenyl moiety linked to antimicrobial activity in pyrazoline series
Reported class-level activity motif; supports scaffold exploration
SAR association from pyrazoline study; target compound not directly tested
Structure-Activity Relationship (SAR) Drug Discovery Scaffold Hopping

2,5-Dichloro-3-phenylpyrazine Applications


Asymmetric Pyrazine Synthesis

Given its two reactive chlorine atoms [1], 2,5-Dichloro-3-phenylpyrazine is the preferred starting material for synthetic routes requiring two distinct nucleophilic substitutions on the pyrazine ring. This scenario is ideal for medicinal chemistry laboratories focused on building focused libraries of compounds where differential substitution at the 2- and 5-positions is required to explore structure-activity relationships (SAR) or to generate patentable chemical matter.

Potassium Channel Modulator Development

Researchers investigating novel potassium channel modulators will find this compound a valuable procurement based on its specific mention as an intermediate in relevant patent literature [2]. Procuring this exact scaffold allows for the direct replication of synthetic procedures or the generation of novel analogs within a patented chemical space, ensuring that research efforts are aligned with established intellectual property and therapeutic strategies.

Library Synthesis with 2,5-Dichlorophenyl Motif

Scientific teams engaged in antimicrobial or antiproliferative drug discovery can leverage this compound as a starting point for diversification. SAR studies on related pyrazine derivatives have identified the 2,5-dichlorophenyl substructure as a privileged motif for activity [3]. Procuring 2,5-Dichloro-3-phenylpyrazine provides a direct route to incorporate this motif into new chemical entities, enabling the efficient exploration of chemical space around a proven pharmacophore.

Application
Selection Property
Validation Focus
Asymmetric Pyrazine Synthesis
Bivalent S_NAr reactivity
Ordered 2,5-difunctionalization outcome
Potassium Channel Modulator Research
Patent-claimed pyrazine scaffold
SAR alignment with reported modulator space
Antimicrobial & Antiproliferative Library Synthesis
Privileged 2,5-dichlorophenyl pharmacophore
Bioactivity screening around reported motif

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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